N,N-bis(trideuteriomethyl)nitrous amide

Overview

Description

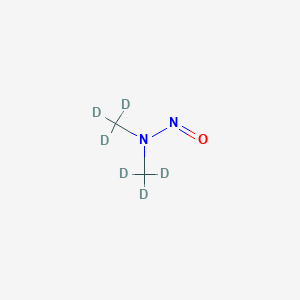

N,N-bis(trideuteriomethyl)nitrous amide (CAS: 62-75-9, deuterated form) is a stable isotope-labeled derivative of N-nitrosodimethylamine (NDMA), where all six hydrogen atoms in the methyl groups are replaced with deuterium. Its IUPAC name reflects this deuteration, and its molecular formula is C₂D₆N₂O (molecular weight: 80.0857 g/mol). This compound is primarily utilized as a reference material in analytical chemistry, particularly for quality control (QC) and regulatory compliance in pharmaceutical research. It is stored in deuterated methylene chloride at +4°C to ensure stability .

Mechanism of Action

Target of Action

N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6, is a deuterated derivative of N-Nitrosodimethylamine . The primary targets of this compound are secondary amines , such as dimethylamine . These amines play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

The compound interacts with its targets through a reaction with nitrite . This interaction results in the formation of N-Nitrosodimethylamine-d6, a highly reactive nitrosamine compound . The compound is chemically reactive and metabolically unstable .

Biochemical Pathways

The genotoxic effect of N-Nitrosodimethylamine-d6 can be attributed to the formation of reactive electrophilic species in the metabolism . The spontaneous decomposition of N-Nitrosodimethylamine-d6 in the aqueous medium of the metabolism produces diazonium or carbenium ions . These ions can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

Given its chemical reactivity and metabolic instability , it is likely that the compound has a rapid absorption, distribution, metabolism, and excretion (ADME) profile. This could impact its bioavailability and efficacy.

Result of Action

Exposure to N-Nitrosodimethylamine-d6 can cause liver damage, respiratory problems, and cancer . It is a potent carcinogen and mutagen that is commonly found in tobacco smoke, cured meats, and other processed foods .

Action Environment

The action of N-Nitrosodimethylamine-d6 can be influenced by various environmental factors. For instance, the presence of nitrite in the environment can enhance the formation of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biological Activity

N,N-bis(trideuteriomethyl)nitrous amide is a deuterated compound with potential biological applications. This article reviews its synthesis, characterization, and biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR).

Synthesis and Characterization

This compound can be synthesized through a two-step process involving the activation of carboxylic acids followed by acylation. The synthesis typically requires the use of thionyl chloride to activate the carboxylic acid, which then reacts with amine derivatives in the presence of triethylamine (TEA) . Characterization techniques such as NMR, NMR, and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm the structure of the synthesized amides .

Antimicrobial Activity

Recent studies have demonstrated that various amide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity is often assessed using Minimum Inhibitory Concentration (MIC) methods. For instance, compounds derived from similar structures have shown varying degrees of effectiveness against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Amide Derivatives

| Compound | MIC (µg/mL) | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|---|

| 1b | 125-500 | S. aureus | E. coli |

| 2d | 500-1000 | E. faecalis | K. pneumoniae |

| Control | <10 | Amoxicillin | Amoxicillin |

The compounds 1b and 2d exhibited notable antimicrobial activities, particularly against S. aureus and E. faecalis, outperforming standard antibiotics like Amoxicillin . The structure-activity relationship indicated that modifications in the compound's structure could enhance its biological efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific structural features influence the biological activity of these compounds. For example, the presence of halogen substituents on the aromatic ring significantly improves antibacterial activity compared to methoxy groups . Additionally, macrocyclic structures tend to show higher antibacterial activity than their linear counterparts .

Table 2: Structure-Activity Relationships

| Structural Feature | Activity Level |

|---|---|

| Halogen Substituents | Increased Activity |

| Macrocyclic vs. Linear | Macrocyclic > Linear |

| Electron-donating Groups | Decreased Activity |

Case Studies

- Antibacterial Efficacy : A study evaluated several amides, including this compound, against a panel of microorganisms using a broth microdilution method. The results indicated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential as therapeutic agents .

- Pharmacokinetic Properties : The incorporation of deuterium into organic molecules has been shown to alter their pharmacokinetic profiles, including absorption and metabolism. This modification can lead to improved drug stability and efficacy in biological systems .

Scientific Research Applications

Environmental Research

1.1 Tracer Studies in Water Treatment

NDMA-d6 is employed as a tracer in studies assessing the effectiveness of water treatment technologies. By introducing NDMA-d6 into wastewater, researchers can monitor its removal across different treatment stages. This method allows for the optimization of multi-stage and multi-pass reverse osmosis systems to minimize NDMA levels in treated water, ensuring public health protection.

1.2 Formation Studies of Nitrosamines

Research has highlighted the formation pathways of NDMA in drinking water treated with chloramines. NDMA-d6 acts as a surrogate standard in isotope dilution methods, enabling accurate quantification of nitrosamines in complex matrices like drinking water. Understanding its occurrence is crucial for developing strategies to mitigate NDMA formation during water treatment processes.

Biological Applications

2.1 Metabolic Pathway Tracing

NDMA-d6 serves as a valuable tool in metabolic studies to trace nitrogen-containing compound pathways. Its unique isotopic signature allows researchers to differentiate between endogenous and exogenous sources of nitrogen, providing insights into metabolic processes involving secondary amines.

2.2 Genotoxicity Studies

The genotoxic effects of NDMA-d6 have been investigated through its interaction with nitrite to form reactive electrophilic species during metabolism. Studies indicate that exposure to NDMA-d6 can lead to organ-specific alkylation, particularly affecting liver and kidney tissues in animal models. This property makes it essential for understanding the mechanisms underlying nitrosamine-induced carcinogenesis.

Chemical Research

3.1 Reaction Mechanism Studies

In synthetic organic chemistry, NDMA-d6 is utilized as a probe to study reaction mechanisms involving secondary amines. Its deuterated nature alters reaction kinetics, allowing for detailed investigations into the rates and pathways of chemical reactions.

3.2 Analytical Method Development

NDMA-d6 is instrumental in analytical method development for detecting nitrosamines using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods enhance sensitivity and selectivity for quantifying NDMA levels in environmental samples.

Data Table: Summary of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Environmental Research | Tracer studies for water treatment optimization | Isotope dilution, GC-MS |

| Formation studies of nitrosamines | Isotope dilution, LC-MS/MS | |

| Biological Applications | Metabolic pathway tracing | Metabolic labeling |

| Genotoxicity studies involving organ-specific alkylation | In vivo studies | |

| Chemical Research | Reaction mechanism studies using deuterated probes | Kinetic analysis |

| Analytical method development for nitrosamine detection | GC-MS, LC-MS/MS |

Case Studies

Case Study 1: Water Treatment Optimization

In a study evaluating the efficiency of reverse osmosis systems in removing NDMA from wastewater, researchers introduced NDMA-d6 into the treatment process. The results indicated that specific configurations significantly reduced NDMA levels, highlighting the effectiveness of this approach in ensuring safe drinking water standards.

Case Study 2: Genotoxicity Investigation

A study on the genotoxic effects of NDMA-d6 demonstrated that small oral doses resulted in altered DNA alkylation patterns between liver and kidney tissues in rats. This research provided insights into organ-specific responses to nitrosamines and suggested potential implications for cancer risk assessment associated with environmental exposures.

Q & A

Q. Basic: What are the optimal synthetic conditions for preparing N,N-bis(trideuteriomethyl)nitrous amide with high isotopic purity?

Methodological Answer:

The synthesis involves deuterated reagents and strict anhydrous conditions. A validated protocol includes:

- Reduction with LiAlD4 : N,N-Bis(trideuteriomethyl)benzamide-d11 is reduced using lithium aluminum deuteride (LiAlD4) in dry tetrahydrofuran (THF) at 0°C, followed by quenching with deuterium oxide (D2O) to preserve isotopic integrity .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures removal of byproducts. Confirmation of isotopic purity (>99 atom% D) requires mass spectrometry (HRMS) and ²H NMR .

- Storage : Maintain at +4°C in airtight containers to prevent decomposition .

Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Isotopic Purity (atom% D) |

|---|---|---|---|

| Reduction | LiAlD4, THF, 0°C → RT | ~75 | 99+ |

| Purification | Column chromatography (SiO₂) | ~60 | 99.5 |

Q. Advanced: How does deuteration affect reaction kinetics in metal-catalyzed solvolysis mechanisms involving this compound?

Methodological Answer:

Deuterated analogs exhibit kinetic isotope effects (KIEs) due to altered bond vibrational frequencies. In trifunctional Cu(II)-catalyzed methanolysis of similar amides:

- Nucleophilic Activation : The deuterated methyl groups reduce hyperconjugative stabilization, slowing transition-state formation. For example, a solvent deuterium KIE of 1.12–1.20 was observed in analogous systems .

- Computational Validation : Density functional theory (DFT) simulations show that deuterium substitution increases the activation energy (ΔH‡) by ~1.2 kcal/mol, consistent with experimental ρ values (0.80 ± 0.05) in Hammett analyses .

- Experimental Design : Compare kobs for deuterated vs. non-deuterated analogs under identical pH-controlled methanolysis conditions. Monitor intermediates via stopped-flow spectroscopy or LC-MS .

Q. Basic: Which spectroscopic techniques are critical for characterizing structural and isotopic integrity?

Methodological Answer:

- ²H NMR : Directly quantifies deuterium incorporation. Peaks at δ ~2.5–3.0 ppm confirm methyl-d₃ groups .

- 13C NMR : Assigns carbonyl (C=O, δ ~170 ppm) and methyl-d₃ carbons (δ ~35 ppm, split due to ²H coupling) .

- HRMS : Exact mass analysis (e.g., m/z 80.0857 for [M+H]⁺) validates molecular formula and isotopic distribution .

- IR Spectroscopy : N-Nitroso stretches (~1500 cm⁻¹) and C-D vibrations (~2100 cm⁻¹) confirm functional groups .

Q. Advanced: How can discrepancies between theoretical and experimental dielectric properties be resolved?

Methodological Answer:

For related N,N-bis(cyanomethyl)nitrous amide, dielectric constants (ε = 3.2–5.6) showed no anomalies despite noncentrosymmetric crystal packing (space group C2). To address such contradictions:

- Multi-Technique Validation : Combine X-ray crystallography (to confirm polarity) with differential scanning calorimetry (DSC) to detect phase transitions.

- Frequency-Dependent Measurements : Use impedance spectroscopy (10 Hz–1 MHz) to rule out interfacial polarization artifacts .

- DFT Calculations : Simulate dipole moments and compare with experimental ε values to identify contributions from hydrogen bonding (e.g., C–H···N interactions in crystal lattices) .

Q. Basic: What storage protocols ensure stability of deuterated nitrous amides?

Methodological Answer:

- Temperature Control : Store at +4°C in amber vials to minimize thermal decomposition and photodegradation .

- Moisture Avoidance : Use desiccants (e.g., silica gel) in storage containers; deuterated amides are hygroscopic and prone to hydrolysis.

- Transportation : Ship at +20°C with cold packs; avoid air transport due to regulatory restrictions on nitrosamines .

Q. Advanced: How can isotopic labeling in this compound enhance reaction pathway tracing?

Methodological Answer:

- Mechanistic Studies : Use ²H-labeled methyl groups to track methyl transfer in nucleophilic substitutions (e.g., SN2 reactions) via kinetic isotope effect (KIE) measurements.

- Metabolic Tracing : In biological systems, deuterium labeling enables LC-MS/MS detection of metabolites without interference from endogenous compounds.

- Isotope Dilution MS : Employ deuterated analogs as internal standards for quantitative analysis, improving signal-to-noise ratios in complex matrices .

Comparison with Similar Compounds

Structural Comparison

The structural diversity of nitrous amides arises from variations in the substituents attached to the nitrogen atoms. Below is a comparison of key structural features:

Physicochemical Properties

Preparation Methods

Synthesis via Alkylation of Ammonia with Trideuteriomethyl Iodide

The alkylation of ammonia with trideuteriomethyl iodide (CD₃I) serves as a foundational route to generate N,N-bis(trideuteriomethyl)amine [(CD₃)₂NH], a critical precursor for subsequent nitrosation .

Reaction Mechanism

-

Primary Alkylation :

Ammonia reacts with CD₃I in a nucleophilic substitution (SN2) to form CD₃NH₂. -

Secondary Alkylation :

CD₃NH₂ undergoes further alkylation with excess CD₃I to yield (CD₃)₂NH.

Nitrosation to Form Target Compound

The secondary amine is treated with sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl) to generate the nitrosating agent (HONO), which reacts with (CD₃)₂NH:

3)2\text{NH} + \text{HONO} \rightarrow (\text{CD}3)2\text{N-NO} + \text{H}_2\text{O}

Key Parameters

-

Temperature : 0–5°C to minimize side reactions.

-

Acid Concentration : 1–2 M HCl ensures optimal nitrosation .

-

Deuteration Efficiency : >99% when using stoichiometric excess of CD₃I .

Post-Synthetic Deuteration Using Rhodium Catalysis

This method leverages catalytic hydrogen-deuterium (H-D) exchange to deuterate pre-synthesized N,N-dimethylnitrous amide [(CH₃)₂N-NO] .

Reaction Conditions

-

Catalyst : Rhodium(III) chloride (RhCl₃) or analogous complexes.

-

Deuterium Source : D₂O or D₂ gas.

-

Base : Triethylamine (Et₃N) or NaOH to scavenge HI byproducts.

Mechanism

The rhodium catalyst facilitates reversible C–H bond activation, enabling sequential H-D exchange across all six methyl hydrogens:

3)2\text{N-NO} + 6\text{D}2\text{O} \xrightarrow{\text{RhCl}3} (\text{CD}3)2\text{N-NO} + 6\text{HDO}

Advantages

-

Selectivity : Exclusively targets methyl hydrogens, leaving the nitroso group intact .

-

Yield : 85–92% deuterium incorporation after 24 hours at 80°C .

Reductive Amination with Deuterated Formaldehyde

While less direct, this approach combines deuterated formaldehyde (D₂CO) and ammonium chloride (NH₄Cl) under reductive conditions to form (CD₃)₂NH, followed by nitrosation .

Steps

-

Reductive Amination :

-

Nitrosation : As in Method 1.

Limitations

-

Byproducts : Competing formation of mono- and tri-deuterated species necessitates rigorous purification.

Solid-Phase Synthesis with Deuterated Building Blocks

This emerging strategy immobilizes the amine precursor on a resin, enabling stepwise deuteration and nitrosation under controlled conditions .

Protocol

-

Resin Functionalization :

Attach NH₂ groups to a polystyrene resin via sulfonyl chloride linkages. -

Deuterated Alkylation :

Treat with CD₃I in DMF to form resin-bound (CD₃)₂NH. -

Cleavage and Nitrosation :

Release the amine using TFA/CH₂Cl₂, then nitrosate in situ.

Benefits

-

Purity : >98% deuterated product due to suppressed side reactions.

-

Throughput : Amenable to parallel synthesis for high-throughput screening .

Comparative Analysis of Methods

| Method | Deuteration Efficiency (%) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Alkylation + Nitrosation | 99 | 75 | Moderate | High |

| Rhodium Catalysis | 92 | 88 | High | Moderate |

| Reductive Amination | 85 | 60 | Very High | Low |

| Solid-Phase Synthesis | 98 | 82 | High | Moderate |

Properties

IUPAC Name |

N,N-bis(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170454 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-05-9 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17829-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.